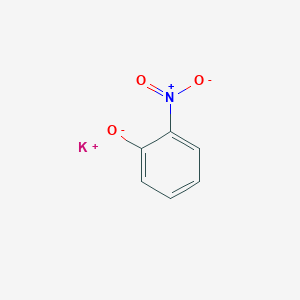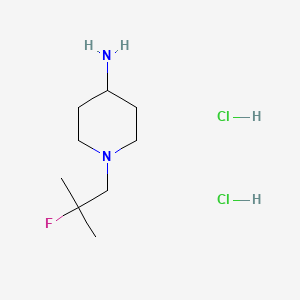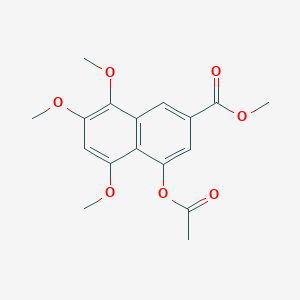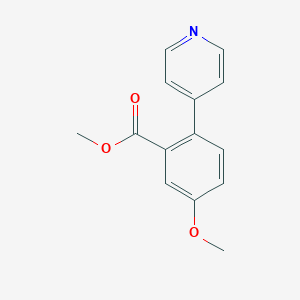
Methyl 5-methoxy-2-(4-pyridinyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-methoxy-2-(4-pyridinyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxy group at the 5th position of the benzoate ring and a pyridinyl group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methoxy-2-(4-pyridinyl)benzoate typically involves the esterification of 5-methoxy-2-(4-pyridinyl)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-methoxy-2-(4-pyridinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 5-methoxy-2-(4-pyridinyl)benzoic acid.
Reduction: Methyl 5-methoxy-2-(4-pyridinyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-methoxy-2-(4-pyridinyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 5-methoxy-2-(4-pyridinyl)benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy and pyridinyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Omeprazole: 5-Methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl-1H-benzimidazole.
Methyl benzoate: A simpler ester with a similar benzoate structure but lacking the pyridinyl group.
Uniqueness
Methyl 5-methoxy-2-(4-pyridinyl)benzoate is unique due to the presence of both methoxy and pyridinyl groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
1214329-63-1 |
|---|---|
Formule moléculaire |
C14H13NO3 |
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
methyl 5-methoxy-2-pyridin-4-ylbenzoate |
InChI |
InChI=1S/C14H13NO3/c1-17-11-3-4-12(10-5-7-15-8-6-10)13(9-11)14(16)18-2/h3-9H,1-2H3 |
Clé InChI |
VFYRENCTIXUNAH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C2=CC=NC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


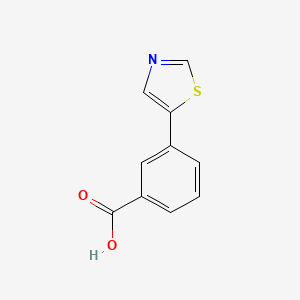

![[3-(3-Bromo-phenoxy)-5-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B13926924.png)


![4-Bromo-6-nitrobenzo[d]thiazole](/img/structure/B13926934.png)

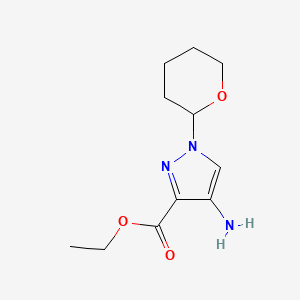
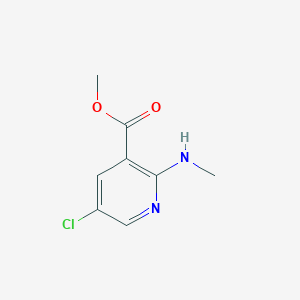
![6-Bromo-8-iodoimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B13926960.png)
